![molecular formula C14H11ClF3NO2S B492567 N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide CAS No. 667912-30-3](/img/structure/B492567.png)
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide, commonly known as CTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTMP is a sulfonamide derivative that possesses a unique chemical structure, which makes it a valuable tool for investigating biological processes and developing new drugs.
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD. It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
This compound interacts with its target, VEGFR2, by binding to it. This binding can inhibit the activity of the receptor, thereby preventing the downstream signaling pathways that are activated by the VEGF ligands .
Biochemical Pathways
The interaction of this compound with VEGFR2 affects the VEGF signaling pathway. This pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, the compound can disrupt angiogenesis, which can have significant effects on processes such as tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. By preventing the formation of new blood vessels, the compound can potentially limit the growth of tumors, as these growths require a blood supply to deliver the necessary nutrients for continued growth .
Advantages and Limitations for Lab Experiments
The advantages of using CTMP in lab experiments include its ability to selectively inhibit PP2A activity, its potency, and its ability to induce apoptosis in cancer cells. The limitations of using CTMP in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on CTMP. One area of research is the development of CTMP derivatives with improved solubility and toxicity profiles. Another area of research is the investigation of CTMP's potential in the treatment of neurological disorders and cancer. Additionally, the role of PP2A in various physiological processes remains poorly understood, and further research on the regulation of PP2A by CTMP could shed light on the role of PP2A in health and disease.
In conclusion, CTMP is a valuable tool for investigating biological processes and developing new drugs. Its unique chemical structure and ability to selectively inhibit PP2A activity have led to its use in various research fields. Further research on CTMP and its derivatives could lead to the development of new therapies for neurological disorders and cancer.
Synthesis Methods
The synthesis of CTMP involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields CTMP as a white solid, which can be purified by recrystallization.
Scientific Research Applications
CTMP has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, CTMP has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which plays a crucial role in the regulation of neuronal signaling. CTMP's ability to inhibit PP2A activity has led to its use as a tool for investigating the role of PP2A in various neurological disorders.
In cancer research, CTMP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. CTMP's ability to induce apoptosis has led to its use as a potential anticancer agent.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-3-2-4-11(7-9)22(20,21)19-10-5-6-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPEMCAXJKEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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